Methyl 4-cyclohexylbenzoate

Enzyme engineering Chemoselective oxidation Cytochrome P450

Methyl 4-cyclohexylbenzoate (CAS 92863-34-8) is a para-substituted benzoate ester in which the phenyl ring bears a fully saturated cyclohexyl group. With the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g·mol⁻¹, it belongs to the broad class of alkyl/aryl-substituted methyl benzoates that serve as building blocks in organic synthesis, medicinal chemistry, and materials science.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 92863-34-8
Cat. No. B1600393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclohexylbenzoate
CAS92863-34-8
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
InChIKeyKBYPGJLXPWNMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Cyclohexylbenzoate (CAS 92863-34-8): Procurement-Relevant Identity and Class Positioning


Methyl 4-cyclohexylbenzoate (CAS 92863-34-8) is a para-substituted benzoate ester in which the phenyl ring bears a fully saturated cyclohexyl group . With the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g·mol⁻¹, it belongs to the broad class of alkyl/aryl-substituted methyl benzoates that serve as building blocks in organic synthesis, medicinal chemistry, and materials science . Unlike its planar aromatic or short-chain alkyl analogs, the cyclohexyl substituent introduces a unique combination of conformational flexibility, elevated lipophilicity, and steric bulk that directly impacts physicochemical behavior, enzymatic recognition, and formulation compatibility.

Why Methyl 4-Cyclohexylbenzoate Cannot Be Replaced by Generic Alkyl- or Aryl-Substituted Methyl Benzoates


Para-substituted methyl benzoates are frequently treated as interchangeable ester building blocks; however, the cyclohexyl substituent imparts a distinct combination of steric, electronic, and conformational properties that generic methyl 4-methylbenzoate, methyl 4-ethylbenzoate, methyl 4-isopropylbenzoate, methyl 4-tert-butylbenzoate, or methyl 4-phenylbenzoate cannot replicate [1]. The fully sp³-hybridized cyclohexyl ring is neither planar like phenyl nor conformationally restricted like tert-butyl; it exists in a dynamic chair-flipping equilibrium that modulates the effective steric footprint and alters enzymatic recognition, as demonstrated by CYP199A4 oxidation studies [2]. This translates into measurable differences in lipophilicity (ΔLogP ≈ 2 vs. methyl analog), boiling point (Δ > 85 °C vs. ethyl analog), metabolic chemoselectivity, and environmental partitioning that render direct substitution scientifically unjustified without re-validation of the entire synthetic or formulation workflow.

Quantitative Differentiation Evidence: Methyl 4-Cyclohexylbenzoate vs. Closest Analogs


Chemoselective CYP450 Oxidation: Efficient Aliphatic Hydroxylation vs. Zero Turnover of the Aromatic Analog

In a direct head-to-head study using the CYP199A4 monooxygenase from Rhodopseudomonas palustris, 4-cyclohexylbenzoic acid (the hydrolyzed form of the target ester) was efficiently hydroxylated, whereas 4-phenylbenzoic acid showed no detectable enzyme-catalyzed oxidation despite both substrates binding in the active site with similar geometries [1]. The oxidation of 4-cyclohexylbenzoic acid proceeded with high regioselectivity: 66% β-site C–H bond abstraction (enantiomeric ratio 95:5), 33% benzylic abstraction, and only ~1% desaturation product. In contrast, smaller alkyl-substituted analogs (4-ethyl- and 4-isopropyl-benzoic acids) generated significant desaturation (alkene) products, highlighting that the cyclohexyl ring uniquely favors hydroxylation over dehydrogenation pathways.

Enzyme engineering Chemoselective oxidation Cytochrome P450

Lipophilicity (LogP) Differentiation: Cyclohexyl Group Drives ~100-Fold Higher Partitioning than Methyl

The ACD/LogP of methyl 4-cyclohexylbenzoate is 4.72, compared to ACD/LogP values of 2.70–3.19 for methyl 4-methylbenzoate, 3.19 for methyl 4-ethylbenzoate, 3.52 for methyl 4-isopropylbenzoate, and 4.30 for methyl 4-tert-butylbenzoate . This represents a ΔLogP of ~1.5–2.0 log units over the methyl and ethyl analogs, corresponding to an approximately 30- to 100-fold increase in octanol–water partition coefficient. Even against the tert-butyl analog—often considered the most lipophilic simple alkyl substituent—the cyclohexyl ester exhibits a ΔLogP of +0.42, translating to a ~2.6-fold higher partitioning. The corresponding ACD/LogD (pH 7.4) values follow the same rank order (4.06 for cyclohexyl vs. 3.09 for ethyl), confirming that ionization does not alter the relative lipophilicity ranking.

Physicochemical profiling Lipophilicity ADME prediction

Thermal and Safety Profile: Elevated Boiling Point and Flash Point Relative to Shorter-Chain Alkyl Analogs

Methyl 4-cyclohexylbenzoate exhibits a boiling point of 323.6 ± 21.0 °C at 760 mmHg, which is substantially higher than that of methyl 4-ethylbenzoate (238.2 ± 19.0 °C), methyl 4-isopropylbenzoate (126 °C at 14 mmHg; estimated ~260 °C at 760 mmHg), and methyl 4-tert-butylbenzoate (122–124 °C at 9 mmHg; estimated ~247 °C at 760 mmHg) . The flash point follows the same trend: 144.7 ± 8.5 °C for the cyclohexyl derivative vs. 103.2 °C (ethyl), 107 °C (isopropyl), and 132.5 °C (tert-butyl). The vapor pressure at 25 °C is 0.0 ± 0.7 mmHg for the cyclohexyl compound vs. ~0.0 ± 0.5 mmHg for the ethyl analog, confirming the cyclohexyl ester's significantly lower volatility.

Process safety Thermal stability Engineering specifications

Density and Refractive Index: Distinguishing Physical Constants for Quality Control and Formulation Design

Methyl 4-cyclohexylbenzoate has a predicted density of 1.0 ± 0.1 g·cm⁻³ (experimentally reported as 1.047 g·cm⁻³) and a refractive index nD = 1.525 . In comparison, methyl 4-ethylbenzoate has a density of 1.008–1.025 g·cm⁻³ and nD = 1.505–1.506, methyl 4-isopropylbenzoate has specific gravity 1.02 (20/20) and nD = 1.51, and methyl 4-tert-butylbenzoate has density 0.995 g·mL⁻¹ and nD = 1.51 . The cyclohexyl derivative thus exhibits the highest density and refractive index among its common para-substituted methyl benzoate analogs, consistent with its greater molecular volume and polarizability contributed by the cyclohexyl ring.

Quality control Material characterization Formulation science

Aqueous Solubility and Environmental Partitioning: Cyclohexyl Group Drives 100-Fold Lower Water Solubility than Methyl Analog

The EPISuite-estimated water solubility of methyl 4-cyclohexylbenzoate at 25 °C is 3.79 mg·L⁻¹ (log Kow = 4.65) . For comparison, methyl 4-methylbenzoate has an experimental water solubility of ~374.5 mg·L⁻¹, and methyl 4-ethylbenzoate ~233.3 mg·L⁻¹ [1][2]. This represents a ~99-fold and ~62-fold decrease in water solubility, respectively. The corresponding bioaccumulation factor (BCF) for the cyclohexyl ester is estimated at 753 (log BCF = 2.877), placing it in the moderate bioaccumulation category, while the ethyl analog has BCF ~132 (log BCF ≈ 2.12). The Henry's Law constant of 6.96 × 10⁻⁵ atm·m³·mol⁻¹ indicates low volatility from aqueous solution, consistent with the compound's preferential partitioning into organic phases.

Environmental fate Solubility Bioaccumulation

Validated Synthetic Utility: Documented Intermediate in Immunosuppressant Drug Synthesis (SR-31747)

Methyl 4-cyclohexylbenzoate is a documented, structurally authenticated intermediate in the published synthesis of the immunosuppressant drug candidate SR-31747 (Phase 2, rheumatoid arthritis) [1][2]. The synthesis proceeds via Fischer esterification of 4-cyclohexylbenzoic acid (MeOH, H₂SO₄), followed by regioselective aromatic nitration at the 3-position to yield methyl 4-cyclohexyl-3-nitrobenzoate. This nitro-ester is then elaborated through reduction, Sandmeyer chlorination, ester reduction, and Wittig olefination to the final drug substance. In contrast, methyl 4-ethylbenzoate or methyl 4-isopropylbenzoate lack the steric and electronic profile of the cyclohexyl group required to direct the regiochemistry of the nitration step and to confer the appropriate lipophilicity to downstream intermediates, making them unsuitable as drop-in replacements in this validated route.

Medicinal chemistry Drug intermediate Process chemistry

Procurement-Anchored Application Scenarios for Methyl 4-Cyclohexylbenzoate (CAS 92863-34-8)


Enzymatic Chemoselectivity Studies: Differentiating Aliphatic vs. Aromatic Oxidation Pathways

In cytochrome P450 enzyme engineering and metabolite prediction studies, methyl 4-cyclohexylbenzoate (or its hydrolyzed acid form) serves as a privileged substrate for interrogating aliphatic versus aromatic C–H bond oxidation chemoselectivity. As demonstrated by Coleman et al. (2022), CYP199A4 efficiently hydroxylates the cyclohexyl ring at the β-position with high enantioselectivity (95:5 e.r.) while producing negligible desaturation products (~1%), whereas the aromatic analog 4-phenylbenzoic acid shows zero turnover [Section 3, Evidence Item 1]. This makes the cyclohexyl ester an essential positive-control substrate for P450 activity assays and a valuable scaffold for studying geometric requirements for aliphatic oxidation. Researchers procuring this compound for metabolic pathway elucidation or enzyme engineering cannot substitute a phenyl, ethyl, or isopropyl analog without fundamentally altering the catalytic outcome.

Liquid Crystal and Optical Material Formulations Requiring High Refractive Index Components

The elevated refractive index (nD = 1.525) and density (1.047 g·cm⁻³) of methyl 4-cyclohexylbenzoate, combined with the conformational flexibility of the cyclohexyl ring, position it as a candidate building block for liquid crystal mixtures and optical materials [Section 3, Evidence Item 4]. Patent literature on cyclohexylbenzoate esters for nematic liquid crystal compositions indicates that the cyclohexyl moiety modulates viscosity and birefringence differently than phenyl or linear alkyl substituents. The higher flash point (144.7 °C) relative to ethyl and isopropyl analogs [Section 3, Evidence Item 3] also provides a wider thermal processing window during device fabrication. Procurement decisions for optical material R&D should be guided by these quantifiable physical property differences rather than cost-driven substitution.

Medicinal Chemistry Building Block for Immunosuppressant and Related Drug Discovery Programs

Methyl 4-cyclohexylbenzoate is a documented key intermediate in the synthesis of SR-31747, an immunosuppressant that reached Phase 2 clinical trials for rheumatoid arthritis [Section 3, Evidence Item 6]. The cyclohexyl substituent is essential for directing the regiochemistry of subsequent aromatic nitration and for imparting the lipophilicity (LogP = 4.72) required for downstream intermediates [Section 3, Evidence Item 2]. For medicinal chemistry teams engaged in structure–activity relationship (SAR) studies around cyclohexylphenyl scaffolds, procurement of the authentic cyclohexyl ester is mandatory; methyl 4-tert-butylbenzoate (LogP = 4.30) or methyl 4-phenylbenzoate (planar, no sp³ C–H bonds) produce fundamentally different steric, electronic, and metabolic profiles.

Environmental Fate and Biodegradation Modeling Studies

The EPISuite-predicted environmental partitioning parameters for methyl 4-cyclohexylbenzoate—water solubility 3.79 mg·L⁻¹, log BCF 2.877, Henry's Law constant 6.96 × 10⁻⁵ atm·m³·mol⁻¹, and rapid biodegradation probability (BIOWIN linear model: 0.8725) [Section 3, Evidence Item 5]—provide a defined baseline for environmental risk assessment. These values differ by one to two orders of magnitude from those of methyl 4-methylbenzoate or methyl 4-ethylbenzoate. Environmental scientists and regulatory affairs teams conducting persistence, bioaccumulation, and toxicity (PBT) assessments must use compound-specific data; generic data from simpler alkyl-substituted benzoates will yield inaccurate exposure models and potentially non-compliant regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-cyclohexylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.